molecular formula C12H14Cl2N4O3 B1621860 N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea CAS No. 286436-08-6

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N'-morpholinourea

Cat. No.: B1621860
CAS No.: 286436-08-6
M. Wt: 333.17 g/mol
InChI Key: IQNOPNQQXOKULN-UHFFFAOYSA-N
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Description

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea is a synthetic organic compound characterized by its unique chemical structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure includes a pyridine ring substituted with chlorine and methyl groups, a carbonyl group, and a morpholinourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea typically involves multiple steps. One common method includes the reaction of 2,6-dichloro-4-methyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(2,4-dichlorophenyl)urea
  • N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-(3,4-dichlorophenyl)urea

Uniqueness

N-[(2,6-dichloro-4-methyl-3-pyridyl)carbonyl]-N’-morpholinourea is unique due to its specific substitution pattern and the presence of the morpholinourea moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2,6-dichloro-4-methyl-N-(morpholin-4-ylcarbamoyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4O3/c1-7-6-8(13)15-10(14)9(7)11(19)16-12(20)17-18-2-4-21-5-3-18/h6H,2-5H2,1H3,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNOPNQQXOKULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC(=O)NN2CCOCC2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381867
Record name 2,6-Dichloro-4-methyl-N-[(morpholin-4-yl)carbamoyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286436-08-6
Record name 2,6-Dichloro-4-methyl-N-[(morpholin-4-yl)carbamoyl]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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